molecular formula C₃₅H₃₄ClNO₂S B1140995 Montelukast Estireno CAS No. 918972-54-0

Montelukast Estireno

Número de catálogo B1140995
Número CAS: 918972-54-0
Peso molecular: 568.17
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Montelukast's synthesis involves several key steps, notably the preparation of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a critical intermediate. A novel synthetic route has been developed that simplifies its production, making it suitable for industrial scale-up. This method achieves a total yield of 61% and is characterized by its simplicity and efficiency for operation (He et al., 2012).

Molecular Structure Analysis

The crystal structure of Montelukast reveals intricate details about its molecular configuration. The sodium salt form of Montelukast, utilized in pharmaceutical preparations, shows two symmetry-independent molecules connected via hydrogen bonds, forming long ribbons along the c-axis. The lattice energy minimizations indicate that the interactions between Montelukast moieties are primarily due to multipole–multipole interactions, with hydrogen bonds playing a crucial role in the crystallization process (Thun et al., 2009).

Chemical Reactions and Properties

Montelukast undergoes various chemical reactions, including oxidative metabolism primarily catalyzed by cytochrome P450 (CYP) enzymes. Notably, CYP3A4 is responsible for sulfoxidation and 21-hydroxylation, while CYP2C9 facilitates methyl-hydroxylation. These metabolic pathways are essential for understanding Montelukast's biotransformation and elimination processes (Chiba et al., 1997).

Physical Properties Analysis

The physical properties of Montelukast, including its solubility and stability, are crucial for its formulation and therapeutic efficacy. Studies have shown that Montelukast is freely soluble in ethanol and methanol, which is significant for its administration and absorption. Additionally, the stability of Montelukast under various conditions has been thoroughly investigated to ensure its efficacy over its shelf life (Sane et al., 2004).

Chemical Properties Analysis

Montelukast's chemical properties, including its reactivity and interaction with other compounds, are fundamental to its mechanism of action. The identification and synthesis of Montelukast's impurities, such as sulfoxide and other oxidative products, have been extensively studied. These investigations provide insights into its chemical stability and potential interactions that may occur during its metabolic processes (Saravanan et al., 2008).

Aplicaciones Científicas De Investigación

Tratamiento del Asma

El Montelukast Estireno es un antagonista sintético del receptor de leucotrienos y un agente antiasmático {svg_1}. Se utiliza como terapia alternativa para el asma en diferentes grupos de edad debido a sus propiedades bronoprotectoras, antiinflamatorias y antialérgicas {svg_2}.

Reducción del Delirio en Pacientes Críticamente Enfermos

La investigación ha demostrado efectos prometedores del Montelukast para pacientes críticamente enfermos a través de una reducción en el delirio {svg_3}. Se están investigando los posibles mecanismos por los que el Montelukast alivia el delirio, con un enfoque particular en los efectos del Montelukast sobre CysLTR1 en el Sistema Nervioso Central (SNC) {svg_4}.

Formulación Farmacéutica

El this compound se utiliza en la industria farmacéutica como una impureza en la formulación de Montelukast Sódico {svg_5}. Se utiliza en el desarrollo de un método simple, robusto y sensible para determinar las impurezas relacionadas con el Montelukast Sódico en una forma de dosificación de tableta {svg_6}.

Biodisponibilidad Mejorada y Estabilidad Fisicoquímica

Las estrategias emergentes para la entrega de Montelukast tienen como objetivo mejorar su rendimiento al aumentar su biodisponibilidad y estabilidad fisicoquímica {svg_7}. Esto incluye la formación de aductos supramoleculares con ciclodextrinas para encapsular en nanopartículas y liposomas {svg_8}.

Absorción No Entérica

Las nuevas formas de dosificación para Montelukast están diseñadas para la absorción no entérica. Algunas están diseñadas para la absorción en la cavidad oral, mientras que otras son para acción local en la mucosa nasal o en el epitelio pulmonar {svg_9}.

Prevención del Cáncer de Pulmón

Se ha demostrado que el Montelukast disminuye el riesgo de cáncer de pulmón en pacientes con asma {svg_10}. Esto sugiere un papel potencial para el Montelukast en la prevención del cáncer de pulmón, aunque se necesita más investigación para confirmar estos hallazgos {svg_11}.

Mecanismo De Acción

Target of Action

Montelukast Styrene primarily targets the CysLT1 receptor , a leukotriene receptor . Leukotrienes are lipid mediators involved in the pathogenesis of various inflammatory diseases, including asthma . By targeting the CysLT1 receptor, Montelukast Styrene can effectively block the actions of leukotrienes, thereby mitigating inflammation .

Mode of Action

Montelukast Styrene acts as a leukotriene receptor antagonist . It works by blocking the binding of leukotrienes to their receptors, thereby preventing their inflammatory effects . This results in a reduction in airway inflammation, relaxation of the smooth muscles of the airways, and a decrease in mucus production .

Biochemical Pathways

The primary biochemical pathway affected by Montelukast Styrene is the leukotriene pathway . By blocking the CysLT1 receptor, Montelukast Styrene inhibits the physiologic actions of leukotriene D4 . This leads to a reduction in inflammation and relaxation of smooth muscle, which are key downstream effects of this pathway .

Result of Action

The molecular and cellular effects of Montelukast Styrene’s action primarily involve a reduction in inflammation and relaxation of smooth muscle in the airways . Additionally, some studies suggest that Montelukast may have neuroprotective effects, reducing alpha-synuclein load and restoring memory in animal models of dementia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Montelukast Styrene. For instance, age may be a possible effect modifier on the association between Montelukast and anxiety and sleeping disorders, with a higher risk of adverse events in the elderly . Furthermore, the effectiveness of Montelukast Styrene may vary depending on the specific phenotype of asthma a patient exhibits .

Safety and Hazards

Montelukast is generally considered safe, but there are concerns regarding adverse drug reactions, including the rare occurrence of Churg-Strauss syndrome and the possibility of neuropsychiatric events such as anxiety, depression, sleep disturbance, and suicidality . Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Propiedades

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34ClNO2S/c1-24(2)31-9-4-3-7-26(31)13-17-33(40-23-35(18-19-35)22-34(38)39)28-8-5-6-25(20-28)10-15-30-16-12-27-11-14-29(36)21-32(27)37-30/h3-12,14-16,20-21,33H,1,13,17-19,22-23H2,2H3,(H,38,39)/b15-10+/t33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGQICNFACCGPR-LDXVMNHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238751
Record name Montelukast methylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

918972-54-0
Record name Montelukast methylstyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918972540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Montelukast methylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {1-[1-{3-[2-(7-Chloro-quinolin-2-yl)-vinyl]-phenyl}-3-(2-isopropenyl-phenyl)-propylsulfanylmethyl]-cyclopropyl}-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONTELUKAST METHYLSTYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5EKP57W1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.